Bienvenue dans la boutique en ligne BenchChem!

Implix

Beef cattle Anabolic implant Growth promotion

Implix (CAS 8060-43-3) is the ROUSSEL UCLAF fixed-combination progestogen/estrogen implant delivering 20 mg estradiol plus progesterone. In 90-day tropical pasture trials, it achieved 360 g/day ADG—a 100 g/day advantage over Ralgro—and a 3 kg hot carcass weight increase. Its documented prostatic mucous activity is distinct from trenbolone-based implants, making it an essential reference compound for receptor-specific anabolic studies. Secure this historically validated benchmark for your next-generation growth-promotion research or formulation development project.

Molecular Formula C39H54O4
Molecular Weight 586.8 g/mol
CAS No. 8060-43-3
Cat. No. B1243025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImplix
CAS8060-43-3
SynonymsImplix
pregn-4-ene-3,20-dione mixt. with estra-1,3,5(10)- triene-3,17 beta-diol
Molecular FormulaC39H54O4
Molecular Weight586.8 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C21H30O2.C18H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,16-19H,4-11H2,1-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18-,19-,20-,21+;14-,15-,16+,17+,18+/m01/s1
InChIKeyVBKJKYFABSYSJQ-HNOSYHRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Implix (CAS 8060-43-3): Veterinary Anabolic Hormone Composition and Baseline Identity


Implix (CAS 8060-43-3) is a fixed-combination anabolic implant agent composed of a mixture of progesterone (pregn-4-ene-3,20-dione) and 17β-estradiol (estra-1,3,5(10)-triene-3,17β-diol) [1]. The compound was developed and trademarked by ROUSSEL UCLAF as a veterinary pharmaceutical product, specifically classified as an anabolic agent for cattle intended to improve growth performance and carcass characteristics via subcutaneous implantation [2]. Authoritative databases including MeSH and CAS Common Chemistry confirm its chemical identity and historical use classification under combined oral contraceptives and hormonal therapies [3].

Why Implix (CAS 8060-43-3) Cannot Be Interchanged with Other In-Class Veterinary Anabolic Implants


Substituting Implix with a different veterinary anabolic implant—even one sharing estrogenic or androgenic activity—introduces unpredictable biological and economic outcomes because the specific hormone combination (progesterone and 17β-estradiol) and dose ratio (20 mg estradiol plus a progesterone component) differ fundamentally from alternatives such as zeranol-based Ralgro or trenbolone acetate/estradiol-based Revalor [1]. Direct comparative trials demonstrate that different implant formulations yield statistically and economically distinct differences in average daily gain (ADG), final body weight, and hot carcass weight, confirming that in-class compounds are not functionally interchangeable in commercial beef production systems [2].

Implix (CAS 8060-43-3) Quantitative Comparative Performance Evidence in Beef Cattle Production


Implix Demonstrates Superior Hot Carcass Weight Yield Compared to Ralgro in Tropical Pasture Steers

In a 90-day finishing trial with Criollo × Brahman crossbred steers under tropical dry conditions in Nicaragua, Implix (progesterone/estradiol) produced a hot carcass weight of 189 kg, exceeding Ralgro (zeranol) by 3 kg and surpassing the untreated control by 4 kg [1]. Implix achieved an average daily gain of 360 g/day, which was 100 g/day higher than Ralgro (260 g/day) and 60 g/day higher than the control (300 g/day) [1]. The final body weight at 90 days for Implix was 380 kg, compared to 375 kg for Ralgro [1].

Beef cattle Anabolic implant Growth promotion Carcass yield Tropical production

Implix Achieves Intermediate Average Daily Gain Between Ganamax and Ralgro/Control in Comparative Pasture Finishing Trials

In the same 90-day tropical pasture finishing study, Implix produced an average daily gain (ADG) of 360 g/day, positioning it as the intermediate-performing implant among the tested treatments [1]. Ganamax achieved the highest ADG at 380 g/day, while Ralgro (260 g/day) and the untreated control (300 g/day) demonstrated substantially lower growth rates [1]. This ranking provides a clear quantitative basis for selecting Implix when moderate growth enhancement is desired relative to more potent or less potent alternatives.

Beef cattle Average daily gain Anabolic implant Growth performance Pasture finishing

Implix Produces Less Pronounced Prostatic Mucous Activity Compared to Trenbolone-Based Revalor in Bull Calves

In a controlled study with black Friesian bull calves, Implix (20 mg estradiol + 200 mg testosterone) and Revalor (140 mg trenbolone acetate + 20 mg estradiol) were implanted at 4 or 8 weeks before slaughter [1]. Histological examination of the Pars Disseminata of the prostate revealed that Revalor treatment provoked a more pronounced mucous activity compared to Implix [1]. The study also noted that the growth-promoting effects obtained with Revalor 'seemed to be superior' to those with Implix, while both treatments significantly improved weight gain and feed conversion over control animals [1].

Veterinary endocrinology Anabolic implant Histopathology Tissue residue Bull calves

Implix (Progesterone/Estradiol) Provides a Mechanistically Distinct Endocrine Profile Relative to Zeranol and Trenbolone Acetate Implants

Implix delivers a combination of progesterone (a natural progestogen with affinity for progesterone receptors) and 17β-estradiol (a natural estrogen with affinity for estrogen receptors α and β) [1]. In contrast, Ralgro contains zeranol, a non-steroidal estrogenic mycotoxin derivative with selective estrogen receptor binding , while Revalor pairs trenbolone acetate (a potent synthetic androgen with affinity for androgen receptors) with estradiol [2]. These distinct receptor activation profiles imply different downstream effects on protein accretion, fat deposition, and hypothalamic-pituitary feedback, which manifest as the observed quantitative differences in ADG, carcass yield, and tissue histology documented in direct comparative trials [3][4].

Veterinary pharmacology Mechanism of action Steroid hormone Anabolic implant Receptor specificity

Implix (CAS 8060-43-3) Validated Research and Industrial Application Scenarios


Commercial Beef Finishing Operations in Tropical Pasture Systems Requiring Moderate Growth Enhancement

Based on direct comparative evidence from a 90-day tropical pasture finishing trial, Implix is suitable for beef producers seeking a growth-promoting implant that delivers an intermediate average daily gain (360 g/day) between the higher-performing Ganamax (380 g/day) and the substantially lower-performing Ralgro (260 g/day) or untreated control (300 g/day) [1]. The 100 g/day ADG advantage over Ralgro and 3 kg hot carcass weight advantage over Ralgro make Implix a quantifiably superior choice when zeranol-based implants are under consideration and moderate, rather than maximal, growth acceleration is the operational target [1].

Comparative Pharmacological and Residue Studies Investigating Progestogen/Estrogen Combinations

For researchers designing studies to evaluate differential tissue effects, residue profiles, or endocrine modulation of anabolic implants, Implix serves as a defined progestogen/estrogen combination (progesterone + 17β-estradiol) comparator [1]. Direct head-to-head histological data demonstrate that Implix induces less pronounced prostatic mucous activity than trenbolone-based Revalor, providing a documented phenotypic distinction between progestogen/estrogen and androgen/estrogen implant classes in bull calves [2]. This established difference supports Implix's use as a reference compound in studies examining androgen receptor-mediated versus progesterone receptor-mediated anabolic pathways.

Historical Control and Baseline Establishment for Modern Anabolic Implant Development

As a trademarked product of ROUSSEL UCLAF with documented performance in the peer-reviewed literature from the 1970s and 1990s, Implix provides a historically validated benchmark for growth performance and carcass yield in cattle [1][2][3]. Researchers and formulators developing next-generation anabolic implants or alternative growth promotion strategies can reference the published quantitative data on Implix (ADG: 360 g/day; 90-day weight: 380 kg; hot carcass weight: 189 kg) as a comparator baseline when evaluating new formulations in similar tropical pasture production systems [2].

Quote Request

Request a Quote for Implix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.